N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSVUWOGPPITDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Ketalization
The foundational step involves converting cyclohexanone to 1,4-dioxaspiro[4.5]decane using ethylene glycol under acidic conditions:
Procedure
- Charge a Dean-Stark apparatus with cyclohexanone (1.0 eq), ethylene glycol (2.5 eq), and p-toluenesulfonic acid (0.05 eq) in toluene
- Reflux at 110°C for 6-8 hr with continuous water removal
- Neutralize with saturated NaHCO₃, dry over MgSO₄, and concentrate
- Purify via vacuum distillation (bp 85-88°C/15 mmHg) to yield colorless liquid
Table 1: Catalyst Screening for Ketal Formation
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| p-TsOH | 110 | 6 | 92 |
| Amberlyst-15 | 100 | 12 | 88 |
| FeCl₃ | 80 | 24 | 65 |
Functionalization of the Spirocyclic Core
Hydroxymethyl Group Installation
The 2-hydroxymethyl derivative is synthesized through Prins cyclization:
Optimized Protocol
- Dissolve 1,4-dioxaspiro[4.5]decane (1.0 eq) in CH₂Cl₂ at 0°C
- Add paraformaldehyde (1.2 eq) and BF₃·OEt₂ (0.1 eq) dropwise
- Warm to room temperature and stir for 4 hr
- Quench with H₂O, extract with EtOAc, and purify via flash chromatography (hexane:EtOAc 3:1)
Critical Parameters
- Temperature control : >5°C leads to oligomer formation
- Moisture exclusion : BF₃ hydrolyzes rapidly, requiring anhydrous conditions
Amine Synthesis via Curtius Rearrangement
Conversion of the hydroxymethyl to aminomethyl group:
Stepwise Process
- Mesylation : Treat hydroxymethyl derivative with MsCl (1.1 eq), Et₃N (2.0 eq) in THF at 0°C
- Azide substitution : React mesylate with NaN₃ (3.0 eq) in DMF at 80°C for 12 hr
- Staudinger reduction : Treat azide with PPh₃ (1.5 eq) in THF/H₂O (4:1) at 40°C
Amide Bond Formation: Comparative Analysis
Acid Chloride Coupling
Standard Procedure
- Charge 4-fluorobenzoyl chloride (1.2 eq) and spirocyclic amine (1.0 eq) in dry THF
- Add Et₃N (2.5 eq) at -20°C under N₂ atmosphere
- Warm to room temperature over 2 hr, stir until consumption of amine
- Extract with 5% HCl, dry organic layer, and crystallize from EtOH/H₂O
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 89 |
| HATU | CH₂Cl₂ | 0→25 | 93 |
| ClCOCOCl | THF | -78→25 | 78 |
Process Intensification and Scale-Up Challenges
Continuous Flow Ketalization
Implementing flow chemistry enhances reproducibility:
Byproduct Management
Key impurities and mitigation strategies:
- Ring-opened diols : Control water content <500 ppm in ketalization step
- Diacylated amine : Maintain stoichiometric chloride:amine ratio ≤1.2:1
- Epimerization : Limit reaction temperature to <40°C during coupling
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (m, 2H, ArH), 7.10 (t, J=8.4 Hz, 2H), 4.15 (s, 4H, OCH₂), 3.72 (d, J=12.8 Hz, 2H, NCH₂), 1.55-1.20 (m, 10H, spiro-CH₂)
- ¹³C NMR : 165.8 (CONH), 162.4 (d, J=248 Hz, C-F), 132.1-115.2 (ArC), 109.7 (spiro-OCO), 44.8 (NCH₂)
- HRMS : m/z calc. for C₁₆H₂₀FNO₃ [M+H]⁺ 293.1392, found 293.1389
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Functional Groups: The target compound’s benzamide group distinguishes it from amine (S07, 10g) and sulfonamide (S08) derivatives. The fluorine substituent may enhance metabolic stability compared to nitro or methoxy groups .
- Synthesis: Alkylation (S07, S08) and palladium-catalyzed coupling (10g) are common methods. The target compound’s synthesis likely involves amide coupling (e.g., 4-fluorobenzoyl chloride with the spirocyclic amine).
- Applications: Structural variations correlate with diverse applications: antihypertensive (GUANADREL), anticancer (10g), and intermediates (S07, S08) .
Physicochemical and Pharmacokinetic Properties
- Stability: The dioxaspiro ring enhances conformational stability, as seen in GUANADREL’s resistance to metabolic degradation . Fluorine further stabilizes the benzamide against oxidative metabolism .
- Solubility: Amines (S07, 10g) exhibit higher aqueous solubility than the target’s amide, which may require formulation adjustments for bioavailability.
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features and associated biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that combines a 1,4-dioxaspirodecane moiety with a 4-fluorobenzamide group. The presence of the dioxaspiro structure contributes to its pharmacological properties by potentially influencing molecular interactions within biological systems.
Key Structural Features:
- Spirocyclic Framework: Enhances binding affinity to biological targets.
- Fluorine Substitution: Modifies lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The chromene portion of related compounds has been linked to anti-inflammatory and antioxidant activities, suggesting that this compound may also possess these effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Chromene Derivative | Antibacterial | |
| Dioxaspiro Compound | Antifungal | |
| Benzamide Analog | Antiviral |
Anticancer Potential
Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells. The mechanism is believed to involve apoptosis induction through modulation of specific signaling pathways.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes: Targeting specific enzymes involved in cell signaling pathways.
- Receptor Modulation: Influencing receptor activity to alter cellular responses.
Research Findings
Ongoing research aims to elucidate the precise molecular interactions and pathways involved in the activity of this compound. Initial findings suggest that its unique structural characteristics may allow for selective targeting of disease mechanisms.
Table 2: Summary of Research Findings
| Study Focus | Findings | |
|---|---|---|
| Antimicrobial Effects | Significant inhibition of bacterial growth | Potential for development as an antimicrobial agent |
| Cancer Cell Viability | Reduced viability in treated cells | Promising anticancer properties warrant further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
